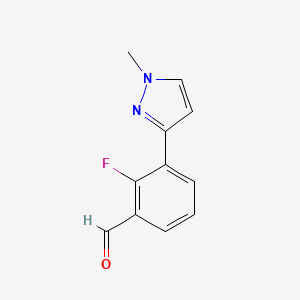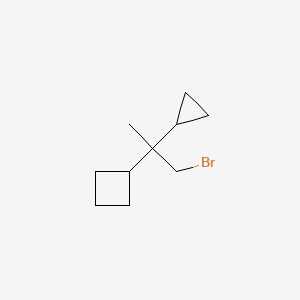
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane is an organic compound that features a bromine atom attached to a cyclopropylpropan-2-yl group, which is further connected to a cyclobutane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-cyclopropylpropan-2-ylcyclobutane using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The cyclopropyl and cyclobutane rings can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like ethanol or dimethyl sulfoxide.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of substitution.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
(1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1-Bromo-2-cyclopropylpropan-2-yl)cyclobutane depends on the specific application and target. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Bromo-2-cyclopropylpropan-2-yl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.
(1-Bromo-2-cyclopropylpropan-2-yl)cyclohexane: Similar structure but with a cyclohexane ring instead of cyclobutane.
(1-Bromo-2-cyclopropylpropan-2-yl)cycloheptane: Similar structure but with a cycloheptane ring instead of cyclobutane.
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
(1-bromo-2-cyclopropylpropan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H17Br/c1-10(7-11,9-5-6-9)8-3-2-4-8/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
BVVVRVRSAWACRN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)(C1CCC1)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



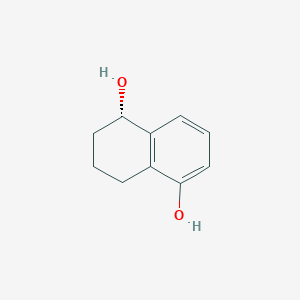
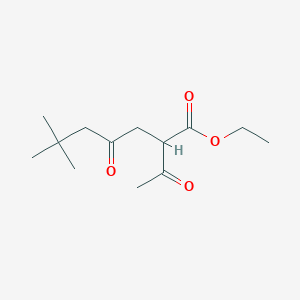
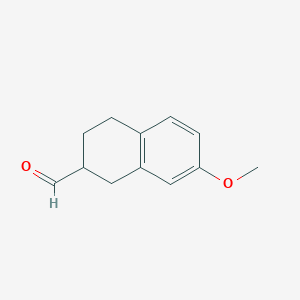
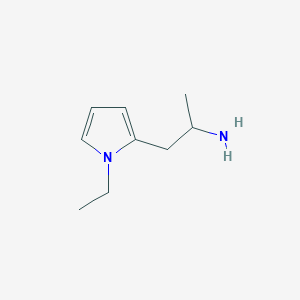
![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13203727.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)

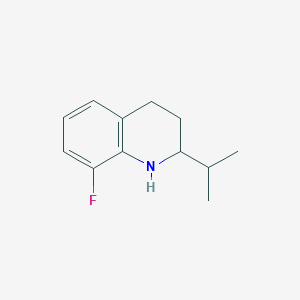
![3-[(2-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13203739.png)
